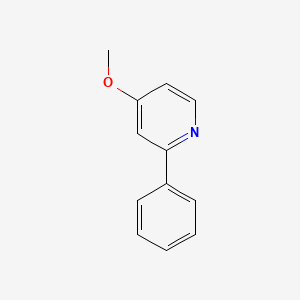

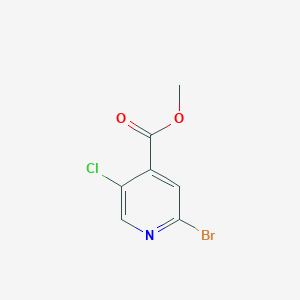

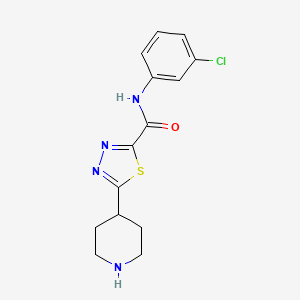

![molecular formula C10H9F3N4O B1420951 2-{1-[5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,3-triazol-4-yl}ethan-1-ol CAS No. 1240526-47-9](/img/structure/B1420951.png)

2-{1-[5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,3-triazol-4-yl}ethan-1-ol

Descripción general

Descripción

Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Synthesis Analysis

A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity . The synthesis of TFMP intermediates is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The optimal structure of the pyridine group was 5-CF3; the optimal structure of the pyrimidine group was 2-CH3-5-Cl-6-CHF2 . The spatial configuration of the carbon atoms connected to R3 plays an important role——When the carbon atom is in S configuration, the fungicidal activity of the compound is the best .Chemical Reactions Analysis

The new compound molecules, which were obtained by substituting the pyridine group for phenyl in pyrimidifen according to the bioisosterism, showed excellent fungicide activity .Physical And Chemical Properties Analysis

Trifluoromethylpyridine (TFMP) contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Aplicaciones Científicas De Investigación

Jahn–Teller Distortion in Copper(II) Compounds

This compound contributes to the study of Jahn–Teller distortion in copper(II) compounds, particularly in understanding the structural behavior of copper complexes with triazole-containing ligands (Conradie et al., 2018).

Fungicidal Activity

Triazole derivatives, including those related to this compound, have shown potential as fungicides. Their synthesis and evaluation against various phytopathogens indicate promising applications in agriculture and plant protection (Bai et al., 2020).

Catalytic Activity in Reactions

The compound is relevant in studying the catalytic activities of palladium complexes in reactions like the Suzuki-Miyaura reaction. This has implications in organic synthesis and pharmaceutical compound production (Amadio et al., 2012).

Antimicrobial and Plant Growth Regulatory Activities

Derivatives of 1,2,4-triazole, which are structurally related to this compound, exhibit antimicrobial and plant growth regulatory activities. This suggests potential applications in developing new antimicrobial agents and agrochemicals (Liu et al., 2007).

Structural Characterization

The compound is used in the structural characterization of molecules, assisting in understanding the spatial arrangement and properties of various chemical entities (Thiruvalluvar et al., 2007).

Electrochemical and Photophysical Properties

It plays a role in studying the electrochemical and photophysical properties of metal complexes. This is significant in the development of new materials for electronic and photonic applications (Lo et al., 2015).

Novel Ruthenium Complexes

The compound is involved in the synthesis and characterization of novel ruthenium complexes, which have applications in catalysis and potentially in medicinal chemistry (Sole et al., 2019).

Corrosion Inhibition

Triazole derivatives are investigated as corrosion inhibitors, particularly for mild steel in acidic mediums. This has practical applications in material science and engineering (Ma et al., 2017).

Safety And Hazards

Direcciones Futuras

The demand for TFMP derivatives has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, it is expected that the research and development of new compounds in this class will continue to be a focus in the future.

Propiedades

IUPAC Name |

2-[1-[5-(trifluoromethyl)pyridin-2-yl]triazol-4-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3N4O/c11-10(12,13)7-1-2-9(14-5-7)17-6-8(3-4-18)15-16-17/h1-2,5-6,18H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHPANNJZKRKWMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)(F)F)N2C=C(N=N2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{1-[5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,3-triazol-4-yl}ethan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

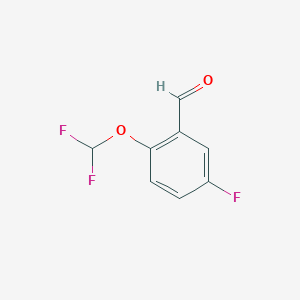

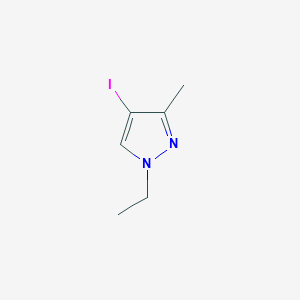

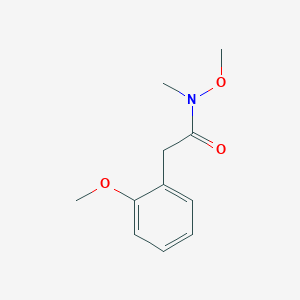

![1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-one](/img/structure/B1420879.png)